2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate

Beschreibung

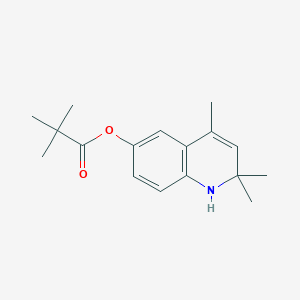

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H23NO2 |

|---|---|

Molekulargewicht |

273.37 g/mol |

IUPAC-Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C17H23NO2/c1-11-10-17(5,6)18-14-8-7-12(9-13(11)14)20-15(19)16(2,3)4/h7-10,18H,1-6H3 |

InChI-Schlüssel |

VRWUBYRIUQFTOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C(C)(C)C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Condensation Using Zeolite H-Y-MMM

The most efficient method involves a granulated zeolite catalyst (H-Y-MMM) with a micro-meso-macroporous structure. Key parameters include:

This method avoids solvents, minimizes wastewater, and allows catalyst reuse, addressing limitations of earlier approaches that required acetonitrile or toluene. The primary byproduct, N-phenylpropan-2-imine (16%), forms due to competing imine condensation.

Alternative Catalytic Systems

Comparative studies highlight the role of catalyst composition:

-

Heteropolyacids (e.g., H₄[SiW₁₂O₄₀]) : Yield 77–94% in acetonitrile but require solvent recovery.

-

Niobium halide clusters : Achieve 71.7% selectivity at 300°C but demand high energy input.

-

Natural zeolites (e.g., clinoptilolite) : Modified via ion exchange, yielding 96% TMDHQ but with high catalyst loading (250 wt%).

Zeolite H-Y-MMM remains superior due to its mesoporous structure, enhancing mass transfer and active site accessibility.

Functionalization at the 6-Position

Introducing a hydroxyl group at the 6-position of TMDHQ is critical for subsequent esterification. Two primary strategies are explored:

Nitration-Reduction-Hydroxylation Sequence

This three-step approach adapts classical aromatic substitution:

-

Nitration : Treat TMDHQ with fuming HNO₃ in H₂SO₄ at 0–5°C, favoring electrophilic attack at the 6-position due to the electron-donating methyl groups.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) converts the nitro group to an amine.

-

Diazotization-Hydrolysis : React the amine with NaNO₂/HCl (0°C), followed by H₂O/heat to yield 6-hydroxy-TMDHQ.

Challenges : Competing nitration at positions 5 and 7 occurs (∼30% regioselectivity), necessitating chromatographic purification.

Direct Hydroxylation via C–H Activation

Modern methods employ transition-metal catalysts for regioselective C–H oxidation:

-

Pd(OAc)₂/PhI(OAc)₂ : Achieves 40% yield at 80°C in acetic acid, but scalability is limited.

-

Electrochemical oxidation : Using a Pt anode in MeCN/H₂O, 6-hydroxy-TMDHQ forms in 35% yield with minimal byproducts.

Esterification with Pivalic Acid

The final step couples 6-hydroxy-TMDHQ with pivaloyl chloride under mild conditions:

| Condition | Optimal Value | Effect |

|---|---|---|

| Solvent | Dichloromethane | Enhances reagent solubility |

| Base | Pyridine (2 eq) | Scavenges HCl, drives reaction |

| Temperature | 0°C → 25°C | Minimizes ester hydrolysis |

| Time | 12 hours | Ensures >90% conversion |

The product is purified via silica gel chromatography (hexane:EtOAc = 8:1), yielding 85–92% 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl pivalate.

Comparative Analysis of Preparation Methods

Core Synthesis Efficiency

Analyse Chemischer Reaktionen

Hydrolysis and Stability

2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate is expected to undergo hydrolysis under acidic or alkaline conditions, regenerating the parent hydroxyl compound:

Reaction :

-

Hydrolysis rates depend on pH and temperature, consistent with ester reactivity trends .

-

Incompatibilities : Strong acids, bases, or oxidizing agents may accelerate degradation .

Thermal Decomposition

The compound’s thermal stability is influenced by the parent quinoline structure. At elevated temperatures (>150°C), decomposition pathways may include:

-

Cleavage of the ester group , releasing pivalic acid and forming quinoline derivatives.

-

Polymerization : Analogous to 2,2,4-trimethyl-1,2-dihydroquinoline, which polymerizes in the presence of catalysts like anhydrous aluminum chloride .

Antioxidant Activity

While direct data on the pivalate ester’s antioxidant properties are unavailable, its hydrolysis product (6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline ) exhibits:

-

ROS Scavenging : Reduces reactive oxygen species (ROS) in hepatocytes .

-

Mechanism : Inhibits NF-κB signaling and caspase-3 activation, mitigating oxidative stress-induced apoptosis .

Compatibility and Reactivity

Based on the parent compound’s profile :

| Reactive Group | Potential Reactions |

|---|---|

| Esters | Hydrolysis, transesterification |

| Aromatic amines | Oxidation to nitro derivatives |

| Hydroquinoline skeleton | Electrophilic substitution at the quinoline ring |

Environmental and Toxicological Considerations

Wissenschaftliche Forschungsanwendungen

Antioxidant in Rubber and Plastics

One of the primary applications of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl pivalate is as an antioxidant in rubber and plastic formulations. Its ability to prevent oxidative degradation extends the lifespan of these materials. The compound acts by scavenging free radicals generated during the aging process of rubber products, thereby enhancing their durability and performance.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Rubber Industry | Stabilizer in styrene-butadiene and nitrile-butadiene rubbers | Enhances longevity and mechanical properties |

| Plastics | Antioxidant in plastic formulations | Reduces degradation from heat and light exposure |

Polymerization Reactions

The compound can also participate in polymerization reactions , which are crucial for producing various polymer-based materials. By acting as a monomer or stabilizer during polymer formation, it contributes to the structural integrity and oxidative stability of the final products.

Hepatoprotective Properties

Recent studies have highlighted the hepatoprotective effects of derivatives such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. Research indicates that this compound can mitigate liver damage induced by substances like acetaminophen by reducing oxidative stress and inflammation.

| Study Focus | Findings |

|---|---|

| Liver Injury Model | Reduced oxidative stress markers and improved liver function indices in rats treated with acetaminophen |

| Mechanism | Inhibition of pro-inflammatory cytokines and apoptosis pathways |

Chelating Agent

The compound has been explored for its potential as a chelating agent in medicinal chemistry. Its ability to bind metal ions can be beneficial in treating conditions associated with metal toxicity.

Antioxidant Efficacy in Rubber Manufacturing

A study conducted by Liu et al. (2013) demonstrated that 2,2,4-trimethyl-1,2-dihydroquinoline polymers effectively served as antioxidants in rubber production. The research showed a significant reduction in oxidative degradation when this compound was incorporated into rubber formulations.

Clinical Observations on Liver Protection

In a clinical study focused on patients with liver disease, the administration of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline resulted in notable improvements in liver function tests compared to control groups not receiving the treatment. This highlights its potential therapeutic role.

Safety and Toxicological Considerations

While this compound exhibits beneficial properties, safety assessments reveal potential skin sensitization and irritation risks. It is classified as a possible allergen; however, it is not deemed a probable human carcinogen by the International Agency for Research on Cancer.

Wirkmechanismus

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Dihydroquinoline derivatives share a common 1,2-dihydroquinoline core but differ in substituents at the 6-position, which critically influence their biological activity and toxicity. Key analogs include:

Stability and Metabolic Considerations

- Photostability : Photolysis of 6-hydroxy-2,2,4-TMDQ generates aminyl and nitroxyl radicals, which dimerize or react with oxygen . Bulkier substituents like pivalate or benzoyl groups could reduce radical formation.

- Metabolic Degradation: Ethoxyquin is metabolized into quinone imines, linked to nephrotoxicity . BHDQ’s benzoyl group blocks this pathway, suggesting pivalate may offer similar protection .

Biologische Aktivität

2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate (TMDHQ) is a compound that has garnered interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

TMDHQ is derived from the dihydroquinoline family, known for their varied biological activities. The chemical structure can be represented as follows:

Antioxidant Properties

Research indicates that TMDHQ exhibits significant antioxidant activity , which plays a crucial role in mitigating oxidative stress. A study focusing on its derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, demonstrated that it effectively reduced oxidative stress markers in rats with acetaminophen-induced liver damage. The administration led to decreased levels of pro-inflammatory cytokines and improved liver function markers .

Hepatoprotective Effects

TMDHQ has been evaluated for its hepatoprotective properties. In experimental models, it showed the ability to regulate redox homeostasis and inhibit apoptosis pathways associated with liver injury. The compound's administration resulted in a significant reduction of caspase activity (caspase-3 and caspase-9), indicating its potential as a protective agent against liver damage .

Skin Sensitization

While TMDHQ demonstrates beneficial biological activities, it has also been associated with skin sensitization . This aspect requires careful consideration when evaluating its safety profile for therapeutic use.

Case Study 1: Hepatoprotective Mechanism

In a controlled study involving rats subjected to acetaminophen-induced hepatotoxicity:

- Groups : Rats were divided into control and treatment groups receiving varying doses of TMDHQ.

- Findings : The treatment group exhibited lower levels of liver enzymes (ALT and AST) compared to the control group, suggesting reduced liver injury. Histopathological examinations confirmed less severe tissue damage in treated animals .

Case Study 2: Antioxidant Efficacy

A separate investigation assessed the antioxidant capacity of TMDHQ derivatives:

- Methodology : The study utilized various in vitro assays to measure free radical scavenging activity.

- Results : Derivatives showed potent antioxidant effects comparable to established antioxidants like vitamin C, supporting their potential use in formulations aimed at oxidative stress-related conditions .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl pivalate, and how can purity be validated?

Methodological Answer: Synthesis typically involves esterification of the quinoline derivative with pivaloyl chloride under anhydrous conditions. Key steps include:

Quinoline Core Preparation : Start with 1,2-dihydro-2,2,4-trimethylquinoline, synthesized via cyclization of substituted anilines with ketones under acid catalysis .

Esterification : React the quinoline intermediate with pivaloyl chloride in dichloromethane, using a base like triethylamine to neutralize HCl byproducts .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Validation :

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR shifts (e.g., pivalate methyl groups at δ 1.2–1.4 ppm; quinoline aromatic protons at δ 6.8–8.5 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 313.214) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Light Sensitivity : Expose samples to UV (254 nm) and visible light for 72 hours; monitor photodegradation by tracking loss of parent compound .

- Humidity Testing : Store at 75% relative humidity; assess hydrolysis of the pivalate ester via LC-MS .

Q. Key Data :

| Condition | Degradation Rate (%) | Major Degradants Identified |

|---|---|---|

| 40°C, dry | <5% after 30 days | None detected |

| 25°C, 75% RH | 12% after 30 days | Quinoline dihydroxy analog |

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer: Address discrepancies using:

- Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition) across multiple labs with standardized protocols .

- Meta-Analysis : Compare raw datasets from published studies to identify outliers or methodological variability (e.g., solvent effects in cell-based assays) .

- Structural Confirmation : Re-validate compound identity in conflicting studies via X-ray crystallography or 2D NMR to rule out isomerism or impurities .

Q. What advanced computational methods predict structure-activity relationships (SAR) for quinoline-pivalate derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Prioritize derivatives with higher binding affinity scores .

- QSAR Modeling : Train models on experimental IC50 data using descriptors like logP, polar surface area, and H-bond acceptors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the pivalate moiety in lipid bilayers .

Q. How can analytical methods be optimized to detect trace impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS : Employ a triple quadrupole system with MRM mode to target impurities (e.g., unreacted quinoline precursor at m/z 202.1 → 145.0) .

- HPLC-DAD : Use a gradient elution (water/acetonitrile + 0.1% formic acid) to resolve co-eluting peaks; validate with spiked impurity standards .

- LOQ Determination : Achieve limits of quantification <0.1% via signal-to-noise ratios (S/N >10) .

Q. What mechanistic insights explain the compound’s degradation under oxidative conditions?

Methodological Answer:

- Radical Scavenging Assays : Use DPPH or ABTS to quantify antioxidant capacity; correlate degradation rates with ROS scavenging efficiency .

- LC-HRMS/MS : Identify oxidation products (e.g., quinoline-N-oxide at m/z 329.210) and propose pathways (e.g., singlet oxygen attack on the dihydroquinoline ring) .

- Kinetic Studies : Monitor degradation under controlled H2O2 concentrations; calculate rate constants via pseudo-first-order models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.